![molecular formula C10H13NO3 B556595 3-Methoxy-L-Phenylalanine CAS No. 33879-32-2](/img/structure/B556595.png)
3-Methoxy-L-Phenylalanine
Overview
Description
3-Methoxy-L-Phenylalanine, with the chemical formula C10H13NO3, is a derivative of the amino acid phenylalanine. It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring of the phenylalanine molecule. This compound is known for its role as a building block in the synthesis of peptides and proteins .
Mechanism of Action
Target of Action
3-Methoxy-L-Phenylalanine is a derivative of the amino acid phenylalanine . It is believed to interact with phenylalanine ammonia-lyase (PAL), an enzyme involved in the metabolism of phenylalanine . PAL plays a crucial role in the biosynthesis of various bioactive compounds, including flavonoids , which are known for their anti-inflammatory and anticancer activities.
Mode of Action
The interaction of this compound with its target, PAL, results in the production of highly valuable di-substituted substrates . The compound’s interaction with PAL has been tailored through protein engineering, specifically targeting mono-substituted phenylalanine and cinnamic acid substrates .
Biochemical Pathways
This compound is involved in the phenylalanine metabolic pathway . This pathway leads to the production of maleylacetoacetate through a four-step biochemical reaction . Additionally, it is also involved in the shikimate and acetate pathways, which originate in plastids and endoplasmic reticulum, respectively .
Pharmacokinetics
It is known that phenylalanine and its derivatives are metabolized to produce various compounds, including maleylacetoacetate . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability need further investigation.
Result of Action
Its interaction with pal leads to the production of di-substituted substrates, which are valuable in various biochemical processes
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of PAL, the primary target of this compound, can be affected by factors such as pH, temperature, and the presence of other compounds . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
3-Methoxy-L-Phenylalanine interacts with various enzymes, proteins, and other biomolecules. It is a substrate for phenylalanine ammonia-lyases (PALs), key enzymes in the phenylpropanoid pathway for the synthesis of flavones . The interaction between this compound and these enzymes is crucial for the production of various phenolic compounds .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, high levels of phenylalanine, from which this compound is derived, have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it serves as a substrate for phenylalanine ammonia-lyases, leading to the production of various phenolic compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the synthesis of this compound in continuous flow by immobilized phenylalanine ammonia-lyase allowed for shorter reaction times and excellent conversions, which could be maintained over an extended period of time, up to 24 hours .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a key player in the phenylpropanoid pathway, which leads to the synthesis of flavones . This pathway begins with the conversion of phenylalanine, from which this compound is derived, to cinnamic acid .
Subcellular Localization
Studies on phenylalanine ammonia-lyases, which interact with this compound, have shown that these enzymes can be localized in different parts of the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-L-Phenylalanine can be achieved through the amination of 3-methoxy cinnamic acid using phenylalanine ammonia lyase (PAL) enzymes. The reaction is typically performed at 37°C with 10 mM of 3-methoxy cinnamic acid, 5M of ammonium salt, and 0.5 mg/mL of the corresponding enzyme . The immobilized enzyme is incorporated in continuous flow systems, allowing for shorter reaction times and excellent conversions (88% ± 4%) .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalytic processes with immobilized enzymes. This method enhances the scalability and reusability of the catalyst, making it a cost-efficient approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-L-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like halogens or nucleophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 3-methoxyphenylethylamine.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
Therapeutic Applications
1.1 Cancer Treatment
3-Methoxy-L-phenylalanine has been investigated for its potential in cancer therapy. Research indicates that phenylalanine analogs can selectively target the LAT1 transporter, which is overexpressed in many tumors. The selectivity of these compounds enhances their accumulation in cancerous tissues while minimizing uptake in normal tissues, making them promising candidates for targeted drug delivery systems .
1.2 Neurological Disorders
The compound's role in neurological health is also notable. Studies on phenylalanine derivatives suggest potential implications in treating conditions such as phenylketonuria (PKU), where the metabolism of phenylalanine is disrupted. The introduction of methoxy groups can alter the compound's properties, potentially improving its therapeutic index .
Metabolic Studies
2.1 Insulin Signaling
Research has shown that this compound can influence insulin signaling pathways. Specifically, it has been demonstrated to impair insulin receptor activation and glucose uptake in adipocytes, suggesting a role in metabolic disorders such as type 2 diabetes mellitus. This finding underscores the importance of understanding how phenylalanine derivatives affect metabolic processes .
2.2 Self-Assembly and Amyloid Formation
The self-assembly behavior of L-phenylalanine analogs, including this compound, has been linked to amyloid fibril formation, which is relevant to neurodegenerative diseases. The aggregation mechanisms and their toxicity profiles are critical areas of study, particularly concerning the conditions under which these compounds transition from soluble states to gel-like or fibrillar forms .
Synthetic Biology and Biocatalysis
3.1 Enzymatic Synthesis
Biocatalytic methods have been developed for synthesizing this compound using engineered phenylalanine ammonia lyases (PALs). These enzymes facilitate the conversion of cinnamic acid derivatives into methoxy-substituted phenylalanines with high efficiency and selectivity. This approach not only enhances yield but also reduces the environmental impact associated with traditional chemical synthesis .
3.2 Continuous Flow Synthesis
Recent advancements include the use of continuous flow systems for the production of this compound, which allows for shorter reaction times and improved conversions compared to batch processes. This method exemplifies the integration of enzymatic catalysis with modern chemical engineering techniques to optimize production processes .
Case Studies
Comparison with Similar Compounds
3,4-Dimethoxy-L-Phenylalanine: A derivative with two methoxy groups, used in the synthesis of L-DOPA.
3-Bromo-4-Methoxy-Phenylalanine:
Uniqueness: 3-Methoxy-L-Phenylalanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to unsubstituted phenylalanine, making it a valuable compound in various research and industrial applications .
Biological Activity
3-Methoxy-L-Phenylalanine (3-MPhe) is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and metabolic processes. This article provides a comprehensive overview of the biological activity associated with 3-MPhe, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₀H₁₃NO₃
- Molecular Weight : 197.22 g/mol
The methoxy group at the 3-position of the phenylalanine backbone is crucial for its biological activity, influencing both solubility and interaction with various biological targets.
Antiproliferative Effects
Research has indicated that 3-MPhe exhibits significant antiproliferative properties against various cancer cell lines. A study demonstrated that compounds related to 3-MPhe showed notable activity in inhibiting the proliferation of MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM depending on the specific analog used . The mechanism of action appears to involve destabilization of microtubules, akin to other known antitumor agents.
The biological activity of 3-MPhe can be attributed to its ability to interact with key metabolic pathways and cellular structures:
- Microtubule Destabilization : Similar to combretastatin A-4, 3-MPhe analogs have been shown to inhibit tubulin polymerization, leading to mitotic arrest in cancer cells .
- Self-Assembly Properties : L-Phenylalanine, a precursor to 3-MPhe, has been observed to self-assemble into amyloid fibrils under certain conditions. This property may also extend to 3-MPhe, suggesting a complex role in protein aggregation and potential neurodegenerative implications .
Case Studies
-
MCF-7 Cell Line Study :
- Objective : To evaluate the antiproliferative effects of 3-MPhe on breast cancer cells.
- Findings : Significant reduction in cell viability was observed with increasing concentrations of 3-MPhe analogs. The most effective compound showed an IC50 value of approximately 10 nM.
-
Neurotoxicity Assessment :
- Objective : To assess the impact of elevated phenylalanine levels on neuronal health.
- Findings : Elevated levels of phenylalanine were associated with neurotoxic effects, suggesting that while 3-MPhe may have therapeutic applications, caution is warranted regarding its metabolic byproducts in high concentrations .
Table 1: Antiproliferative Activity of 3-MPhe Analogues
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
Compound 9h | MCF-7 | 10 | Microtubule destabilization |
Compound 9q | MDA-MB-231 | 23 | Colchicine-binding site |
Compound 10r | HCT116 | 33 | Inhibition of tubulin polymerization |
Table 2: Self-Assembly Characteristics of L-Phenylalanine
Concentration (mM) | Light Scattering Intensity | ThT Binding Fluorescence |
---|---|---|
60 | Low | Low |
120 | High | High |
Properties
IUPAC Name |
(2S)-2-amino-3-(3-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXGLOBWOMUGQB-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449224 | |
Record name | 3-Methoxy-L-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33879-32-2 | |
Record name | 3-Methoxy-L-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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